molecular formula C19H19N B180440 N-benzyl-1-naphthalen-2-ylethanamine CAS No. 143063-66-5

N-benzyl-1-naphthalen-2-ylethanamine

Cat. No.: B180440
CAS No.: 143063-66-5
M. Wt: 261.4 g/mol
InChI Key: KKEGSDYZJIGUIY-UHFFFAOYSA-N
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Description

N-benzyl-1-naphthalen-2-ylethanamine is an organic compound with the molecular formula C19H19N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a benzyl group attached to the nitrogen atom of an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-naphthalen-2-ylethanamine typically involves the reaction of 1-naphthylacetonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-naphthalen-2-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Naphthyl ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

N-benzyl-1-naphthalen-2-ylethanamine serves as a valuable reagent in organic synthesis. Its applications include:

  • Chiral Derivatization : Used in gas chromatography to analyze enantiomers.
  • Synthesis of β-Amino Acids : Acts as an intermediate in the preparation of biologically relevant compounds.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ReagentsProducts
OxidationKMnO4Naphthyl ketones
ReductionLiAlH4Naphthyl alcohols
SubstitutionAlkyl halidesVarious substituted derivatives

Biology

In biological research, this compound has shown potential in studying enzyme kinetics and protein interactions. Notably:

  • Enzyme Inhibition : It inhibits monoamine oxidase and cytochrome P450 enzymes, impacting metabolic pathways.

A study demonstrated that derivatives of this compound exhibited antifungal activity against pathogens such as Cryptococcus neoformans and Trichophyton mentagrophytes, with certain compounds showing MIC50 values comparable to established antifungal agents like Butenafine .

Medicine

This compound is utilized in medicinal chemistry for:

  • Pharmaceutical Synthesis : It serves as an intermediate for drugs like cinacalcet hydrochloride, which treats hyperparathyroidism.

Case Study: Antifungal Activity
A series of chiral N-benzyl-N-methyl derivatives were synthesized and tested for antifungal activity. The results indicated that specific structural modifications significantly enhanced potency against fungal strains .

Industrial Applications

In industrial settings, this compound is employed as:

  • Catalyst in Polymer Synthesis : Facilitating reactions that lead to the formation of complex polymers.
  • Reagent in Chemical Processes : Used across various industrial chemical applications due to its reactivity and stability.

Mechanism of Action

The mechanism by which N-benzyl-1-naphthalen-2-ylethanamine exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-naphthalen-1-ylethanamine
  • N-benzyl-2-naphthalen-1-ylethanamine
  • N-benzyl-1-naphthalen-3-ylethanamine

Uniqueness

N-benzyl-1-naphthalen-2-ylethanamine is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. The position of the benzyl group and the naphthalene ring can lead to different chemical and biological properties compared to its isomers.

Biological Activity

N-benzyl-1-naphthalen-2-ylethanamine, a compound characterized by its naphthalene moiety and benzyl group, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound has the molecular formula C19H20NC_{19}H_{20}N and a molecular weight of approximately 270.37 g/mol. It is often studied in both its free base form and as a hydrochloride salt to enhance solubility in biological assays.

The biological activity of this compound primarily stems from its interactions with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) and cytochrome P450 enzymes, affecting metabolic pathways crucial for neurotransmitter degradation and drug metabolism .
  • Receptor Modulation : It interacts with adrenergic receptors (α1A and α2A), histamine receptors (H1), and serotonin receptors (5-HT1A, 5-HT2A), which may contribute to its psychoactive effects .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study focusing on chiral derivatives found that certain compounds showed MIC50 values comparable to established antifungals against Cryptococcus neoformans and dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum:

CompoundMIC50 (µg/mL)Target Organism
(R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine0.06C. neoformans
Para-benzyloxy substituted derivative0.125T. mentagrophytes

These findings suggest that structural modifications can enhance antifungal potency .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly regarding its potential as an antidepressant or anxiolytic agent. Its ability to inhibit MAO-B suggests it may elevate levels of neurotransmitters such as serotonin and dopamine, contributing to mood enhancement.

Case Studies

  • In Vivo Studies : A study involving animal models assessed the effects of varying dosages of this compound on behavior indicative of anxiety and depression. Lower doses exhibited anxiolytic effects, while higher doses resulted in toxicity, emphasizing the importance of dosage in therapeutic applications.
  • Cellular Studies : In vitro experiments demonstrated that this compound modulates gene expression related to apoptosis and cell proliferation in various cell lines, indicating potential applications in cancer therapy .

Properties

IUPAC Name

N-benzyl-1-naphthalen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-15(20-14-16-7-3-2-4-8-16)18-12-11-17-9-5-6-10-19(17)13-18/h2-13,15,20H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEGSDYZJIGUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373455
Record name N-benzyl-1-naphthalen-2-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143063-66-5
Record name N-benzyl-1-naphthalen-2-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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